Methyl 4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetate
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Overview
Description
Methyl 4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetate is a chemical compound with the molecular formula C11H9Cl3O3 and a molecular weight of 295.55 g/mol. It is a useful research chemical, often utilized as a building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetate typically involves the esterification of 4,5,7-trichloro-2,3-dihydrobenzofuran-3-acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale esterification reactions, followed by purification steps such as distillation or recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,5,7-trichloro-2,3-dihydrobenzofuran-3-acetic acid.
Reduction: Formation of 4,5,7-trichloro-2,3-dihydrobenzofuran-3-ethanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis and vitiligo.
8-Methoxypsoralen: Another benzofuran derivative with similar therapeutic applications.
Angelicin: A benzofuran compound with potential anticancer properties.
Uniqueness
Methyl 4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms enhances its reactivity and potential for further chemical modifications.
Properties
Molecular Formula |
C11H9Cl3O3 |
---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
methyl 2-(4,5,7-trichloro-2,3-dihydro-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C11H9Cl3O3/c1-16-8(15)2-5-4-17-11-7(13)3-6(12)10(14)9(5)11/h3,5H,2,4H2,1H3 |
InChI Key |
PDHUOFHLJNQEFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1COC2=C1C(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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